2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dichloropyridine with N,N,4,6-tetramethylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A related compound with similar chlorination but different substitution patterns.
3,5-Dichlorobenzamide Derivatives: These compounds share the dichloro substitution but have different core structures.
Uniqueness
2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H12Cl2N2O |
---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-5-7(10(15)14(3)4)9(12)13-6(2)8(5)11/h1-4H3 |
InChI Key |
ZUEBTRIGEZMZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.